molecular formula C28H35N7O B12346905 N-[(4-methylphenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide

N-[(4-methylphenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide

Cat. No.: B12346905
M. Wt: 485.6 g/mol
InChI Key: HKAVNCYRPAXWJJ-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide is a complex organic compound with a unique structure. This compound is characterized by its intricate hexazatetracyclic core, which is fused with a phenyl group and a butanamide chain. The presence of multiple nitrogen atoms within the hexacyclic structure suggests potential reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide typically involves multi-step organic reactions. The initial step may include the formation of the hexazatetracyclic core through a series of cyclization reactions. This is followed by the introduction of the phenyl group via Friedel-Crafts alkylation. The final step involves the attachment of the butanamide chain through amidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms within the hexacyclic core.

    Substitution: The phenyl and butanamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

N-[(4-methylphenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: The compound is investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide involves its interaction with specific molecular targets. The hexazatetracyclic core can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical pathways, leading to the compound’s observed effects. The phenyl and butanamide groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methylphenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide
  • N-[(4-methylphenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)pentanamide
  • N-[(4-methylphenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)hexanamide

Uniqueness

The uniqueness of this compound lies in its specific hexazatetracyclic structure and the presence of the butanamide chain. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H35N7O

Molecular Weight

485.6 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide

InChI

InChI=1S/C28H35N7O/c1-19-14-16-20(17-15-19)18-29-25(36)13-7-12-24-31-32-28-34(24)23-11-6-5-10-22(23)27-30-26(33-35(27)28)21-8-3-2-4-9-21/h2-4,8-9,14-17,22-23,26-27,30,33H,5-7,10-13,18H2,1H3,(H,29,36)

InChI Key

HKAVNCYRPAXWJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCCC2=NN=C3N2C4CCCCC4C5N3NC(N5)C6=CC=CC=C6

Origin of Product

United States

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